tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione
Description
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with two ketone groups. Its structure confers rigidity and hydrogen-bonding capacity, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via multi-component reactions (e.g., Ugi reaction) or cyclization of intermediates with amines and ketones . Derivatives of this core structure exhibit diverse biological activities, including antiviral and antitumor properties .
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-5-4-3-7-1-2-9(4)6(11)8-5/h4,7H,1-3H2,(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCGVLJIQWUCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole or pyrazine derivatives, while reduction may produce partially or fully reduced analogs .
Scientific Research Applications
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | logP | Solubility | Key Substituents |
|---|---|---|---|---|---|
| Tetrahydroimidazo[1,5-a]pyrazine-1,3-dione | C₇H₉N₃O₂ | 179.17 | 0.12* | Moderate (neutral) | None (parent compound) |
| 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3-dione (Discontinued) | C₁₃H₁₃N₃O₂ | 251.27 | 2.1* | Low (lipophilic) | Phenyl group at position 2 |
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (165894-10-0) | C₆H₁₁Cl₂N₃ | 196.08 | -0.5 | High (ionic salt) | Dihydrochloride salt |
| SB42-0175 (Screening compound) | C₁₆H₂₁N₃O₂ | 287.36 | 1.75 | Moderate | 2-Methylbenzyl, 5,7-dimethyl groups |
| Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (6136-37-4) | C₈H₆N₆O₂ | 218.17 | 0.8 | Low | Fused diimidazole rings |
*Estimated values based on structural analogs .
- Parent Compound : The unsubstituted dione has moderate solubility due to hydrogen-bonding ketones.
- Phenyl Derivative : Increased lipophilicity (logP 2.1) due to aromatic substitution, but poor solubility led to discontinuation .
- Dihydrochloride Salt : Ionic form enhances aqueous solubility, suitable for in vivo studies .
- SB42-0175 : Balanced logP (1.75) and methyl groups improve metabolic stability; included in 3D-Fragment libraries for drug discovery .
- Diimidazo Derivative : Additional imidazole ring increases structural complexity but reduces solubility .
Biological Activity
Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused imidazole and pyrazine ring system, along with a dione functional group, which contributes to its reactivity and interaction with various biological targets. Research has indicated that it may serve as a ligand for enzymes and receptors, suggesting potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Molecular Characteristics
- Molecular Formula : C6H9N3O2
- Molecular Weight : Approximately 154.16 g/mol
- Structural Features : The compound features a fused ring structure that enhances its chemical reactivity and biological interactions.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C6H9N3O2 | Fused imidazole and pyrazine rings |
| 2-Phenylthis compound | C11H12N4O2 | Contains a phenyl substituent |
| 7-Methylthis compound | C7H10N4O2 | Methyl group enhancing biological activity |
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit antimicrobial activities against various bacterial strains. For instance, preliminary studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A notable investigation identified a series of derivatives that demonstrated cytotoxic effects against cancer cell lines . The mechanism appears to involve the inhibition of specific enzymes crucial for tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects is primarily through binding to target proteins such as enzymes and receptors. This binding can modulate their activity, leading to therapeutic effects. For example:
- Enzyme Inhibition : The compound may act as an inhibitor by occupying the active site of enzymes involved in disease pathways.
- Receptor Modulation : It can interact with cell surface receptors to influence intracellular signaling pathways .
Study 1: TRPC5 Inhibition
A recent study focused on the development of TRPC5 inhibitors based on the structure of tetrahydroimidazo derivatives. One compound demonstrated significant nephroprotective effects in a rat model of hypertension-induced renal injury . This highlights the potential of tetrahydroimidazo derivatives in treating chronic kidney diseases.
Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of tetrahydroimidazo compounds against various bacterial strains. Results indicated substantial inhibition rates compared to standard antibiotics . These findings support further exploration into their use as alternative antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
